Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate
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Overview
Description
Potassium organotrifluoroborates are a class of organoboron reagents that have been used in a variety of applications since their discovery in 1960 . They are known for their stability to air and moisture, making them easy reagents to handle . They are typically free-flowing crystalline solids that melt only at very high temperatures .
Synthesis Analysis
Potassium organotrifluoroborates were first prepared by Chambers in 1960 by treating Me3SnCF3 with BF3 gas followed by a work-up with aqueous KF . Since then, their synthesis has been improved and they have become a widely used class of reagent .Molecular Structure Analysis
The molecular structure of potassium organotrifluoroborates typically consists of a boron atom bonded to three fluorine atoms and an organic group . The potassium ion is associated with the boron atom .Chemical Reactions Analysis
Potassium organotrifluoroborates are versatile coupling partners and are present as reagents in a vast array of carbon-carbon bond forming reactions . They are particularly known for their use in Suzuki–Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
Potassium organotrifluoroborates are typically free-flowing crystalline solids . They are stable to air and moisture . The specific physical and chemical properties can vary depending on the organic group attached to the boron atom .Scientific Research Applications
Material Science Applications
- Development of High-Energy Potassium Cathodes : Research proposes cyanoperovskite KxMnFe(CN)6 as a potassium cathode, highlighting its potential for high-voltage and high-capacity applications. This development is pivotal for K-ion batteries, aiming to enhance large-scale electricity storage solutions due to its cost-effectiveness and environmental friendliness (Xue et al., 2017).
Agricultural and Plant Physiology Applications
Role in Plant Growth and Stress Tolerance : Potassium is crucial for various plant physiological processes, including protein synthesis, carbohydrate metabolism, and enzyme activation. It enhances plants' tolerance to abiotic stresses such as salt and drought by maintaining ion homeostasis and regulating osmotic balance (Hasanuzzaman et al., 2018).
Potassium Solubilizing Bacteria for Sustainable Agriculture : Utilizing potassium solubilizing bacteria (KSB) to convert insoluble K in soils into forms accessible for plant uptake presents a sustainable alternative to chemical fertilizers. This approach not only enhances plant growth but also contributes to ecological preservation (Etesami et al., 2017).
Potassium in Plant Stress Response : Adequate potassium nutrition is vital for mitigating the effects of various biotic and abiotic stresses on plants, thereby ensuring both yield quantity and quality. Potassium's role extends from growth processes to enhancing resistance against diseases, pests, and environmental stresses, highlighting its critical role in agriculture (Wang et al., 2013).
Mechanism of Action
Safety and Hazards
While specific safety data for “Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate” is not available, potassium organotrifluoroborates in general are laboratory chemicals and should be handled with care . They are not recommended for food, drug, pesticide or biocidal product use .
Future Directions
Potassium organotrifluoroborates have rapidly become a hugely important and widely used class of reagent since the mid-1990s . Their superior stability and ease of handling have contributed to their growing popularity as nucleophilic ‘R-group’ synthons for many varied retrosynthetic pathways . Future research will likely continue to explore new applications and improve the synthesis of these versatile reagents .
Properties
IUPAC Name |
potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO.K/c11-7-2-1-5(3-8(7)12)6(4-16)9(17)10(13,14)15;/h1-3,17H;/q;+1/p-1/b9-6-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOGUPUEGYAIPR-BORNJIKYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C(C(F)(F)F)[O-])C#N)Cl)Cl.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C(/C(F)(F)F)\[O-])/C#N)Cl)Cl.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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